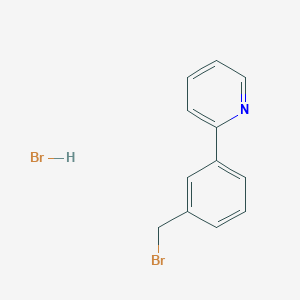
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is a chemical compound with the molecular formula C12H10BrN·HBr. It is a derivative of pyridine and is often used in various chemical reactions and research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide typically involves the bromination of 2-(3-methylphenyl)pyridine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction mixture is then heated to facilitate the bromination process. After the reaction is complete, the product is isolated and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Corresponding oxides or hydroxyl derivatives.
Reduction Reactions: Corresponding amines or alcohols.
科学研究应用
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 2-(3-(Bromomethyl)phenyl)pyridine hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
相似化合物的比较
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 4-(Bromomethyl)pyridine hydrobromide
- 2-Picolyl bromide hydrobromide
Uniqueness
2-(3-(Bromomethyl)phenyl)pyridine hydrobromide is unique due to the presence of both a bromomethyl group and a phenyl group attached to the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
属性
分子式 |
C12H11Br2N |
|---|---|
分子量 |
329.03 g/mol |
IUPAC 名称 |
2-[3-(bromomethyl)phenyl]pyridine;hydrobromide |
InChI |
InChI=1S/C12H10BrN.BrH/c13-9-10-4-3-5-11(8-10)12-6-1-2-7-14-12;/h1-8H,9H2;1H |
InChI 键 |
OOLMSOBOZIRNQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CBr.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


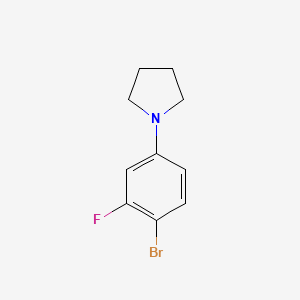
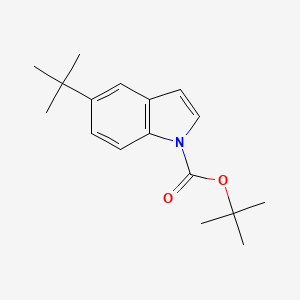
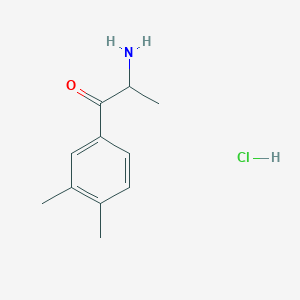
![8-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13665626.png)


![2-Iodo-4,6-dimethylbenzo[d]thiazole](/img/structure/B13665636.png)
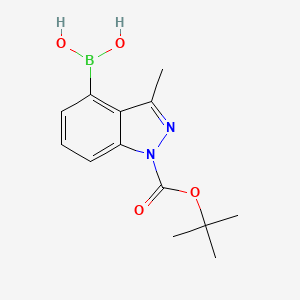
![1-Oxa-7-azaspiro[4.5]decane oxalate](/img/structure/B13665652.png)
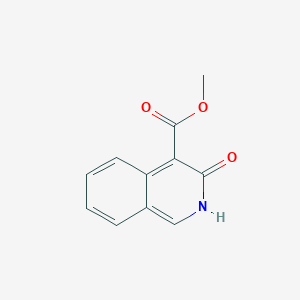

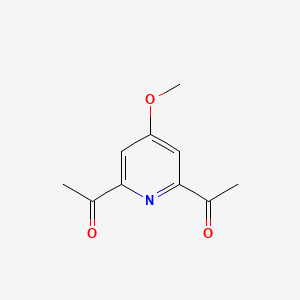
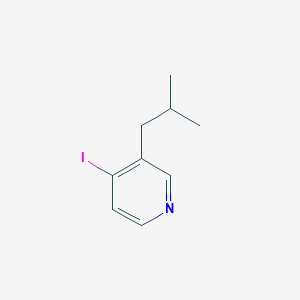
![6-Chloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13665682.png)
